molecular formula C6H7NO3 B2830516 5-(Aminomethyl)furan-3-carboxylic acid CAS No. 799264-74-7

5-(Aminomethyl)furan-3-carboxylic acid

Cat. No.: B2830516
CAS No.: 799264-74-7
M. Wt: 141.126
InChI Key: MNWQPEURCPVLIB-UHFFFAOYSA-N
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Description

5-(Aminomethyl)furan-3-carboxylic acid is a bifunctional organic compound of significant interest in medicinal and synthetic chemistry. It features both a reactive primary amine (-NH 2 ) and a carboxylic acid (-COOH) group attached to a furan ring, making it a valuable scaffold for constructing more complex molecules. This structure allows it to serve as a key intermediate in the synthesis of various heterocyclic compounds, such as those containing 1,3,4-oxadiazole rings, which are known for their antioxidant properties . The compound can undergo typical reactions of both functional groups, including amide bond formation, enabling its use in creating polymers, ligands, and potential pharmacologically active agents. This product is intended for research and development purposes strictly within a laboratory setting and is not for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(aminomethyl)furan-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO3/c7-2-5-1-4(3-10-5)6(8)9/h1,3H,2,7H2,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNWQPEURCPVLIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC=C1C(=O)O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic and Analytical Characterization Techniques for 5 Aminomethyl Furan 3 Carboxylic Acid and Its Derivatives

Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of the molecular structure of 5-(Aminomethyl)furan-3-carboxylic acid. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the verification of the compound's constitution and the relative orientation of its substituents.

In ¹H NMR spectroscopy, the chemical shifts of the protons are indicative of their local electronic environment. For a typical derivative like 5-(hydroxymethyl)furan-3-carboxylic acid, specific proton signals can be assigned. researchgate.net The acidic proton of the carboxylic acid group is expected to appear as a broad singlet in the downfield region, typically between 10 and 13 ppm, due to its acidic nature and hydrogen bonding. princeton.edu The protons on the furan (B31954) ring are distinct, with their chemical shifts influenced by the electron-withdrawing carboxylic acid group and the electron-donating aminomethyl group. The proton at the C2 position would likely appear at a different shift than the proton at the C4 position. The methylene (B1212753) protons of the aminomethyl group (-CH₂NH₂) would typically resonate as a singlet or a multiplet depending on coupling with the amine protons, while the amine protons themselves often appear as a broad signal.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The carboxyl carbon is highly deshielded and characteristically appears in the 165 to 185 ppm region of the spectrum. pressbooks.pub The sp²-hybridized carbons of the furan ring would have distinct signals, with their chemical shifts determined by the attached functional groups. For the parent compound, 3-furoic acid, the carboxyl carbon and the furan ring carbons have been well-characterized. chemicalbook.com

Two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are invaluable for definitively assigning proton and carbon signals. HMBC, in particular, can establish long-range (2-3 bond) correlations, for instance, between the methylene protons of the aminomethyl group and the C5 carbon of the furan ring, confirming the substituent's position. princeton.edu

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
Carboxylic Acid (-COOH)10.0 - 13.0broad singlet
Furan Ring H-2~8.1singlet / doublet
Furan Ring H-4~6.7singlet / doublet
Methylene (-CH₂-)~4.0singlet
Amine (-NH₂)Variablebroad singlet

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Carboxylic Acid (-C=O)165 - 185
Furan Ring C-5~155
Furan Ring C-2~145
Furan Ring C-3~120
Furan Ring C-4~110
Methylene (-CH₂-)~40

High-Resolution Mass Spectrometry for Molecular Confirmation

High-Resolution Mass Spectrometry (HRMS) is an essential analytical tool for the unequivocal confirmation of the elemental composition of this compound. Unlike standard mass spectrometry, HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, measure the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to within 5 ppm). ethz.chresearchgate.net This precision allows for the determination of a unique molecular formula from the measured exact mass.

For this compound (C₆H₇NO₃), the theoretical exact mass of the protonated molecule [M+H]⁺ can be calculated. An experimental HRMS measurement that matches this theoretical value provides strong evidence for the compound's identity and elemental formula, distinguishing it from other isobaric compounds (molecules with the same nominal mass but different elemental compositions).

Furthermore, tandem mass spectrometry (HRMS/MS) can be employed to study the fragmentation patterns of the molecule. ethz.ch By inducing fragmentation of the parent ion and analyzing the masses of the resulting fragment ions, specific structural features can be confirmed. For instance, a characteristic loss of the carboxylic acid group (as CO₂ or H₂O + CO) or cleavage of the aminomethyl group would produce predictable fragment ions, further corroborating the proposed structure. This technique is particularly powerful for identifying furan derivatives and their metabolites in complex mixtures. ethz.chnih.gov

X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique is applicable if a suitable single crystal of this compound or one of its derivatives can be grown. The analysis of X-ray diffraction patterns provides a detailed molecular structure, including bond lengths, bond angles, and torsional angles with very high precision.

This method is uniquely capable of revealing the molecule's conformation in the crystalline lattice and provides insights into intermolecular interactions, such as hydrogen bonding. For this compound, X-ray crystallography would confirm the planarity of the furan ring and detail the hydrogen-bonding network involving the carboxylic acid and aminomethyl functional groups. Such information is crucial for understanding the compound's physical properties and its interactions in a biological context. Studies on related molecules, such as 3-furancarboxylic acid, have utilized crystallography to compare structural features. nist.gov The crystal structure of the isomeric compound 5-(aminomethyl)furan-2-carboxylic acid has also been noted in databases, indicating the feasibility of such analyses for this class of compounds. uq.edu.au In the broader context of medicinal chemistry, crystallography is a pivotal tool in drug design, enabling the visualization of how a molecule binds to its biological target. nih.gov

Chromatographic Methods for Purity Assessment and Reaction Monitoring

Chromatographic techniques are indispensable for assessing the purity of synthesized this compound and for monitoring the progress of its synthesis.

Thin-Layer Chromatography (TLC) is a rapid and convenient method for qualitative analysis. It is often used to monitor the conversion of reactants to products in real-time. mdpi.comorgsyn.org By spotting the reaction mixture on a silica (B1680970) gel plate and eluting with an appropriate solvent system, the components separate based on their polarity. The disappearance of starting material spots and the appearance of a product spot with a distinct retention factor (Rf) value indicate the reaction's progress. The visualization can be done under UV light or by using chemical stains. orgsyn.org For different phenylfuran derivatives, distinct Rf values have been reported, demonstrating the technique's utility in differentiating closely related compounds. chempap.org

High-Performance Liquid Chromatography (HPLC) is a powerful quantitative technique for purity assessment. Using a suitable stationary phase (e.g., C18) and mobile phase, a sample of this compound can be analyzed to detect and quantify any impurities. The purity is typically determined by the area percentage of the main peak in the chromatogram. HPLC can be coupled with various detectors, such as UV-Vis or mass spectrometry (LC-MS), for enhanced sensitivity and specificity. Chiral stationary phases can also be used in HPLC to separate enantiomers if the molecule or its derivatives are chiral. nih.gov

Gas Chromatography (GC) , often coupled with mass spectrometry (GC-MS), is another valuable tool, particularly for more volatile derivatives of the target compound. It allows for the separation and identification of various furan derivatives, including isomers. nih.govmdpi.com The choice between HPLC and GC depends on the volatility and thermal stability of the compound being analyzed. Given the zwitterionic potential of this compound, HPLC is generally the more suitable method for the parent compound, while GC might be used for its esterified or otherwise derivatized forms.

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, provides direct information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy is based on the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound would display a series of characteristic absorption bands that confirm the presence of its key functional groups.

O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is expected in the region of 3300-2500 cm⁻¹, which is a hallmark of the hydrogen-bonded O-H group in a carboxylic acid dimer. orgchemboulder.com

C-H Stretch: Sharper peaks corresponding to aromatic (furan ring) and aliphatic (methylene group) C-H stretching typically appear around 3100 cm⁻¹ and 3000-2850 cm⁻¹, respectively, often superimposed on the broad O-H band. msu.edu

N-H Stretch (Amine): Primary amines typically show two medium-intensity bands in the 3500-3300 cm⁻¹ region, though these can sometimes be obscured by the broad O-H stretch.

C=O Stretch (Carboxylic Acid): An intense, sharp absorption band between 1760 and 1690 cm⁻¹ confirms the presence of the carbonyl group. orgchemboulder.comspectroscopyonline.com

C-O Stretch and O-H Bend: A C-O stretching band is expected in the 1320-1210 cm⁻¹ region, while O-H bending vibrations appear around 1440-1395 cm⁻¹ and 950-910 cm⁻¹. orgchemboulder.com

N-H Bend (Amine): A bending vibration for the primary amine group typically appears in the 1650-1580 cm⁻¹ range.

Furan Ring Vibrations: The furan ring itself has characteristic stretching vibrations that would appear in the fingerprint region of the spectrum.

Raman Spectroscopy , which measures the inelastic scattering of monochromatic light, provides complementary information. While IR spectroscopy is sensitive to changes in dipole moment, Raman spectroscopy is sensitive to changes in polarizability. nih.gov The C=C bonds of the furan ring and other symmetric vibrations often produce strong signals in the Raman spectrum. Theoretical calculations using methods like Density Functional Theory (DFT) can be used to predict and assign vibrational frequencies for both IR and Raman spectra of furan and its derivatives, aiding in the detailed interpretation of experimental data. globalresearchonline.net

Table 3: Key IR Absorption Frequencies for this compound

Functional GroupVibrational ModeCharacteristic Wavenumber (cm⁻¹)Intensity
Carboxylic AcidO-H Stretch3300 - 2500Strong, Very Broad
AmineN-H Stretch3500 - 3300Medium
Furan Ring / MethyleneC-H Stretch3150 - 2850Medium, Sharp
Carboxylic AcidC=O Stretch1760 - 1690Strong, Sharp
AmineN-H Bend1650 - 1580Medium
Carboxylic AcidC-O Stretch1320 - 1210Strong
Carboxylic AcidO-H Bend950 - 910Medium, Broad

Chemical Reactivity and Derivatization Studies of 5 Aminomethyl Furan 3 Carboxylic Acid Scaffolds

Amidation and Pseudopeptide Formation

The presence of both an amino group and a carboxylic acid group within the same molecule gives 5-(aminomethyl)furan-3-carboxylic acid the fundamental characteristics of an amino acid. This structure is particularly suited for amidation reactions, forming the basis for the synthesis of pseudopeptides and other amide-containing structures. The carboxylic acid moiety can be activated by a variety of standard coupling reagents to facilitate amide bond formation with primary or secondary amines. wiley-vch.de Similarly, the aminomethyl group can act as the nucleophile, reacting with activated carboxylic acids.

Commonly employed methods for this transformation involve the use of carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), or phosphonium- and uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate). ucl.ac.uk These reagents convert the carboxylic acid into a highly reactive intermediate that is readily attacked by an amine. The use of lower molecular weight reagents like 1,1'-Carbonyldiimidazole (CDI) is also prevalent, particularly in process chemistry settings. ucl.ac.uk

The bifunctional nature of the scaffold allows for its incorporation into peptide-like chains. By selectively protecting one functional group while reacting the other, this compound can be sequentially coupled to other amino acids or similar building blocks. This process can generate "pseudopeptides," which are oligomers that mimic the structure of natural peptides but contain non-proteinogenic units. The rigid furan (B31954) ring introduces a conformational constraint into the peptide backbone, a strategy often used in medicinal chemistry to enhance binding affinity or metabolic stability. The ability to use an unprotected amino group of a non-proteinogenic amino acid in solid-phase peptide synthesis has been demonstrated with similar molecules, suggesting a viable pathway for incorporating the furan scaffold. mdpi.com

Recent advancements have also explored enzymatic approaches for amide bond formation. Carboxylic acid reductases (CARs), for instance, have been shown to possess promiscuous amidation activity, catalyzing the formation of amide bonds from carboxylic acids and amines in an aqueous medium, driven by ATP. polimi.it This biocatalytic method offers a green chemistry alternative to traditional coupling reagents.

Table 1: Common Coupling Reagents for Amidation
Reagent ClassExampleTypical Application
CarbodiimidesEDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)General purpose, often used with additives like HOBt.
Uronium/Phosphonium SaltsHATUHighly efficient, used for difficult couplings in solid-phase peptide synthesis. ucl.ac.uk
ImidazoliumCDI (1,1'-Carbonyldiimidazole)Cost-effective, used in both lab and process scale. ucl.ac.uk
AnhydridesT3P (n-propylphosphonic acid anhydride)Powerful activating agent with easily removable byproducts. ucl.ac.uk
BiocatalystsCarboxylic Acid Reductase (CAR)Aqueous, enzymatic synthesis of amides. polimi.it

Transformations Involving the Aminomethyl Group

The primary amine of the aminomethyl group is a potent nucleophile and a key site for derivatization. Beyond its role in amide bond formation (N-acylation), this group can undergo a variety of other chemical transformations.

N-Alkylation and Reductive Amination: The amine can be alkylated using alkyl halides or undergo reductive amination with aldehydes or ketones in the presence of a reducing agent like sodium borohydride. These reactions allow for the introduction of diverse substituents on the nitrogen atom, modulating the compound's steric and electronic properties.

Paal-Knorr Pyrrole (B145914) Synthesis: A notable reaction involving aminomethyl furans is the Paal-Knorr synthesis. researchgate.net In this process, the aminomethyl group reacts with a 1,4-dicarbonyl compound under acidic or neutral conditions to form a substituted pyrrole ring. researchgate.net This reaction is a powerful tool for constructing new heterocyclic systems appended to the furan core. Studies have shown that α-aminomethyl derivatives of furancarboxylic acids react more rapidly than their β-analogs in this synthesis. researchgate.net

Oxidative Transformations: The aminomethyl group, as a type of furfurylamine, is susceptible to oxidation. Oxidative transformations of furfurylamines can lead to pyridinones via the aza-Achmatowicz reaction. urfu.ru This reaction involves the dearomatization of the furan ring and subsequent rearrangement to form a six-membered nitrogen-containing heterocycle, representing a significant modification of the original scaffold. urfu.ru

Carboxylic Acid Functionalization

The carboxylic acid group at the 3-position is an electrophilic center that can be converted into a range of functional groups, complementing the reactivity of the aminomethyl moiety.

Esterification: The most common transformation is esterification, which can be achieved by reacting the acid with an alcohol under acidic conditions (Fischer esterification) or by using activating agents. Esterification is frequently used to create prodrugs, where a biologically active carboxylic acid is masked as an ester to improve properties like membrane permeability or oral bioavailability. wiley-vch.de Esters can also serve as valuable synthetic intermediates for further reactions. Additionally, derivatization of the carboxyl group to form fluorescent esters, for example with reagents like 5-bromomethyl fluorescein (B123965) (5-BMF), is a technique used in analytical chemistry to enable highly sensitive detection. nih.gov

Reduction: The carboxylic acid can be reduced to a primary alcohol using strong reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (B79455) complexes (BH₃·THF). This conversion to 5-(aminomethyl)furan-3-yl)methanol opens up new avenues for derivatization via the newly formed hydroxyl group. Partial reduction to an aldehyde is also possible, although it often requires more specialized reagents or a two-step process involving conversion to an activated intermediate followed by reduction. The reduction of a carboxylic acid to an aldehyde is a known step in some biosynthetic pathways. nih.gov

Table 2: Selected Functionalizations of the Carboxylic Acid Group
TransformationResulting GroupTypical Reagents/ConditionsApplication
EsterificationEster (-COOR)Alcohol (ROH), Acid Catalyst (e.g., H₂SO₄)Prodrug synthesis, Synthetic intermediate. wiley-vch.de
AmidationAmide (-CONR₂)Amine (R₂NH), Coupling Agent (e.g., EDC, HATU)Peptidomimetics, Bioactive molecules. ucl.ac.uk
Reduction (Full)Primary Alcohol (-CH₂OH)LiAlH₄, BH₃·THFAccess to new functional handles.
Analytical DerivatizationFluorescent Ester5-Bromomethyl fluorescein (5-BMF)Ultrasensitive detection (e.g., LIF). nih.gov

Furan Ring Modifications and Substitutions

The furan ring itself is an aromatic heterocycle with distinct reactivity patterns that can be exploited for further derivatization.

Electrophilic Aromatic Substitution: The furan ring is electron-rich and readily undergoes electrophilic substitution reactions, typically at the C-2 and C-5 positions, which are most activated. Since the C-5 position is already substituted, the vacant C-2 and C-4 positions are the likely sites for substitution. Reactions such as halogenation (bromination, chlorination), nitration, sulfonation, and Friedel-Crafts acylation can introduce new functional groups onto the ring, provided the conditions are controlled to avoid ring degradation. researchgate.net

Oxidation and Ring Opening: Furans are sensitive to oxidizing agents. Strong oxidation can lead to ring opening and degradation. Under controlled conditions, oxidation can lead to dearomatization, forming unsaturated 1,4-dicarbonyl compounds, which are valuable synthetic intermediates. urfu.ru This transformation is a key step in rearrangements like the aza-Achmatowicz reaction. urfu.ru

Degradation: In strongly acidic aqueous media, the furan ring is susceptible to cleavage, which can lead to the formation of levulinic acid derivatives. researchgate.net This reactivity must be considered when planning reactions under acidic conditions.

Hydrogenation: The furan ring can be saturated via catalytic hydrogenation to yield the corresponding tetrahydrofuran (B95107) derivative. This transformation converts the planar, aromatic ring into a flexible, non-aromatic five-membered ether ring, which can drastically alter the molecule's three-dimensional shape and biological activity. nih.gov

Cyclization Reactions to Form Fused Heterocycles

The bifunctional nature of this compound makes it an excellent substrate for intramolecular cyclization reactions to construct fused heterocyclic systems. By orchestrating a sequence of reactions involving both the amino and carboxyl groups, it is possible to build new rings onto the furan core, leading to bicyclic and more complex polycyclic structures.

For example, the aminomethyl group could be acylated with a reagent that contains an additional electrophilic site. Subsequent intramolecular reaction of this new group with either the carboxylic acid or an activated position on the furan ring could lead to ring closure. Alternatively, the carboxylic acid could be converted into an amide or ester, with the appended group designed to react back with the aminomethyl group or the furan ring.

The literature provides numerous examples of furan derivatives being used as precursors for fused heterocycles. Furan-2-carbonyl isothiocyanate, for example, reacts with various nitrogen nucleophiles in addition-cyclization reactions to form fused pyrimidines, triazines, and other azine systems. researchgate.net Multicomponent reactions using furanone precursors (related to furans) have been shown to generate complex fused systems like furo[3,4-b]pyrazoloquinolines. nih.gov These examples highlight the versatility of the furan scaffold in building complex, fused heterocyclic libraries. The dual functionality of this compound provides a pre-organized framework to access such structures through intramolecular pathways.

Computational and Theoretical Investigations of Furan Amino Acid Chemistry

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of furan (B31954) amino acids. Methods like Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are used to predict molecular structures and energies. nih.gov For 5-(Aminomethyl)furan-3-carboxylic acid, DFT calculations, often using a functional like B3LYP with a basis set such as 6-31G(d,p), can be employed to determine its optimal three-dimensional geometry in the ground state. tandfonline.comsemanticscholar.org

These calculations yield a wealth of information about the molecule's electronic structure. Key parameters derived include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. semanticscholar.org Furthermore, quantum calculations can predict thermodynamic properties such as the enthalpy of formation, entropy, and Gibbs free energy, which are crucial for understanding the compound's stability and behavior in chemical reactions. semanticscholar.orgresearchgate.net Other calculable properties include dipole moments, rotational constants, and theoretical vibrational frequencies, which can aid in the interpretation of experimental infrared and Raman spectra. tandfonline.comresearchgate.net A theoretical study on N-substituted amino acid derivatives found that the MP2 method provided results with a good correlation coefficient (0.997) for predicting ionization constants. researchgate.net

Table 1: Parameters Obtainable from Quantum Chemical Calculations for this compound

Parameter Category Specific Parameter Significance
Geometric Optimized Bond Lengths & AnglesDefines the stable 3D structure of the molecule. tandfonline.com
Rotational ConstantsRelates to the molecule's moments of inertia; useful for microwave spectroscopy. researchgate.net
Electronic HOMO & LUMO EnergiesDetermines electronic transition properties and chemical reactivity. semanticscholar.org
HOMO-LUMO GapIndicates chemical stability; a large gap implies high stability. semanticscholar.org
Dipole MomentMeasures the overall polarity of the molecule. researchgate.net
Thermodynamic Enthalpy of FormationQuantifies the energy change upon the molecule's formation from constituent elements. researchgate.net
Gibbs Free EnergyIndicates the spontaneity of reactions involving the molecule. semanticscholar.org
Spectroscopic Vibrational FrequenciesPredicts positions of peaks in IR and Raman spectra. tandfonline.com

Mechanistic Studies of Reaction Pathways and Transition States

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions, including the synthesis of furan amino acids. By mapping the potential energy surface of a reaction, researchers can identify the most likely pathway from reactants to products. This involves locating and characterizing the energies of intermediates and, crucially, the transition states that connect them. The energy of a transition state determines the activation energy of a reaction step, which governs its rate. acs.org

For the synthesis of furan-based compounds, DFT calculations have been combined with experimental studies to reveal mechanistic insights. organic-chemistry.org For instance, in the carboxylation of 2-furoic acid to form 2,5-furandicarboxylic acid, theoretical calculations and isotope tracing experiments identified the rupture of a C(sp2)-H bond as the rate-limiting step. researchgate.net Similarly, quantum mechanics has been used to understand the role of solvent molecules in mediating proton transfer and selectively activating specific C-O bonds during the conversion of furanics. acs.org For this compound, computational studies could model potential synthetic routes, such as the functionalization of a furan ring, to predict reaction feasibility, identify potential byproducts, and optimize reaction conditions by calculating the energy barriers for each elementary step.

Analysis of Non-Covalent Interactions and Hydrogen Bonding Networks

Non-covalent interactions are critical in determining the condensed-phase behavior, crystal structure, and biological interactions of molecules like this compound. The presence of both a carboxylic acid group (a hydrogen bond donor and acceptor) and an amino group (a hydrogen bond donor and acceptor) allows for the formation of extensive and robust hydrogen bonding networks. researchgate.netkhanacademy.org

Computational methods can be used to analyze these interactions in detail. The Quantum Theory of Atoms in Molecules (QTAIM) is one such method that can identify and characterize non-covalent interactions within furan-containing systems. nih.gov Studies on furan clusters have shown that C-H···O hydrogen bonds are among the strongest non-covalent interactions present. nih.gov For this compound, strong intermolecular hydrogen bonds of the O-H···O and N-H···O type would be expected, stabilizing the crystal lattice. nih.govresearchgate.net These interactions can be visualized and their energies quantified to understand how molecules self-assemble in the solid state or how they might bind to a biological target, such as an enzyme's active site. researchgate.net

Theoretical Modeling of Solubility Behavior for Furan Carboxylic Acids

The solubility of a compound is a critical physical property, and theoretical models can provide valuable predictions to guide purification and formulation processes. For furan carboxylic acids, various thermodynamic models have been successfully applied to correlate experimental solubility data with factors like temperature and solvent composition. researchgate.netresearchgate.net

Models such as the modified Apelblat equation, the van't Hoff equation, and the nearly ideal binary solvent/Redlich–Kister (NIBS/R-K) model have been used to describe the solubility of furan-2-carboxylic acid in different pure and binary solvent systems. researchgate.netresearchgate.net More advanced approaches like the Perturbed-Chain Statistical Associating Fluid Theory (PC-SAFT) have been used to model the mutual solubility influences of furfural (B47365) and various furancarboxylic acids in aqueous solutions. acs.org For compounds like 2,5-furandicarboxylic acid, the Jouyban-Acree-van't Hoff model has been effective in correlating solubility in binary solvent mixtures, and analysis has revealed co-solvency phenomena where solubility peaks at a specific solvent mixing ratio. mdpi.com These theoretical frameworks could be applied to this compound to predict its solubility behavior in various pharmaceutically and industrially relevant solvents.

Table 2: Thermodynamic Models for Correlating Solubility of Furan Carboxylic Acids

Model Name Application/Description Reference Compound(s)
Modified Apelblat EquationCorrelates solubility with temperature in pure solvents. researchgate.netFuran-2-carboxylic acid
van't Hoff EquationRelates the change in solubility to the change in temperature. researchgate.netFuran-2-carboxylic acid
NIBS/Redlich–Kister ModelUsed to correlate solubility data in binary solvent mixtures. researchgate.netFuran-2-carboxylic acid
PC-SAFTModels solubility and phase equilibria, particularly in complex mixtures. acs.org2-Furoic acid, 2,5-Furandicarboxylic acid
Jouyban-Acree-van't Hoff ModelCorrelates solubility in binary solvent mixtures as a function of temperature and solvent composition. mdpi.com2,5-Furandicarboxylic acid

Quantitative Structure-Activity Relationship (QSAR) Models for Related Furan Compounds

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. nih.gov These models are essential in drug discovery for predicting the activity of new molecules before they are synthesized, saving time and resources. bio-hpc.eu

To develop a QSAR model for a series of furan compounds, one would first compile a dataset of molecules with experimentally measured biological activities (e.g., enzyme inhibition, antibacterial activity). researchgate.netmdpi.com For each molecule, a set of numerical parameters, or "molecular descriptors," are calculated. These descriptors quantify various aspects of the molecule's structure and properties, including physicochemical (e.g., logP), electronic (e.g., HOMO/LUMO energies), and topological features. researchgate.net Statistical methods are then used to build a mathematical equation that relates these descriptors to the observed activity. nih.gov Such a model, once validated, could be used to predict the potential biological activity of this compound and guide the design of new, more potent analogues. For example, QSAR-based methods have been used to predict properties ranging from the anticoccidial activity of nitrovinyl furan derivatives to the antioxidant activity of benzofurans. researchgate.netresearchgate.net

Table 3: Common Molecular Descriptors Used in QSAR Studies

Descriptor Type Example Descriptor Description
Physicochemical logPThe octanol-water partition coefficient, indicating hydrophobicity. researchgate.net
Molecular Weight (MW)The mass of one mole of the substance.
Electronic HOMO EnergyEnergy of the highest occupied molecular orbital. researchgate.net
LUMO EnergyEnergy of the lowest unoccupied molecular orbital. researchgate.net
Hydration Energy (HE)The energy released upon hydration of an ion. researchgate.net
Topological Molecular Connectivity IndicesNumerical values derived from the molecular graph that describe branching and shape.

Research Outlook and Future Perspectives in the Chemistry of 5 Aminomethyl Furan 3 Carboxylic Acid

Advancements in Green Chemistry Principles for Sustainable Synthesis

The future industrial production of 5-(aminomethyl)furan-3-carboxylic acid will depend on the development of sustainable and efficient synthetic routes that adhere to the principles of green chemistry. rsc.orgrsc.org Research on related furan (B31954) compounds, particularly the 2,5-isomer AMFCA, has established a strong foundation for this endeavor. Key future advancements will likely focus on enzymatic and chemo-enzymatic pathways that operate under mild, aqueous conditions, thereby minimizing waste and avoiding the use of hazardous reagents. rsc.org

Furthermore, the principles of atom economy and waste reduction will be central. rsc.org Sustainable routes will leverage renewable feedstocks, such as chitin, which can be converted to nitrogen-containing furan derivatives like 3-acetamido-5-acetylfuran. rsc.org The development of heterogeneous catalysts for specific conversion steps could also enhance sustainability by allowing for easy separation and reuse, a strategy widely explored for furan derivative synthesis. mdpi.com Evaluating the greenness of these potential synthetic routes using metrics like the E-factor (Environmental Factor) and Process Mass Intensity (PMI) will be crucial for guiding research toward truly sustainable technologies. unive.itresearchgate.net

Table 1: Green Chemistry Principles Applied to Furan Derivative Synthesis

Exploration of Novel Bio-based Monomers and Polymer Precursors

A major driving force for furan chemistry is the potential to create novel bio-based polymers with unique properties. researchgate.netacs.org 2,5-Furandicarboxylic acid (FDCA) is already recognized as a bio-based replacement for terephthalic acid in the production of polyesters like polyethylene (B3416737) furanoate (PEF), which exhibits superior barrier properties compared to petroleum-based PET. nih.govmdpi.com Similarly, the amino acid structure of 5-(aminomethyl)-2-furancarboxylic acid (AMFCA) makes it a promising monomer for producing semi-aromatic polyamides, analogous to nylon. tum.deacs.org

The exploration of this compound as a novel monomer represents a significant future research avenue. The change in substitution pattern from the linear 2,5-isomer to the angular 3,5-isomer is expected to have a profound impact on the resulting polymer's architecture and material properties. This angular geometry could disrupt chain packing, potentially leading to polymers with lower crystallinity, increased solubility, and lower melting points compared to their 2,5-counterparts. Such properties could be advantageous for creating novel engineering plastics, resins, or specialty polymers. acs.org

Future research will involve the synthesis of this monomer and its subsequent polymerization, likely via polycondensation, to produce novel furan-based polyamides. acs.org A critical aspect of this work will be the detailed characterization of these new polymers to understand the structure-property relationships. Techniques such as Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and X-ray Diffraction (XRD) will be essential to determine their thermal stability, glass transition temperatures, and degree of crystallinity. acs.orgnih.gov Comparing these properties to those of polymers derived from FDCA and AMFCA will elucidate the unique contributions of the furan-3,5-dicarboxylate scaffold.

Table 2: Comparison of Furan-Based Polymer Precursors

Elucidation of Complex Biocatalytic Mechanisms

The development of efficient and selective biocatalytic routes for producing this compound hinges on a deep understanding of enzyme mechanisms. The successful synthesis of the 2,5-isomer AMFCA from HMF has been achieved through multi-step enzymatic cascades involving a sequence of oxidation and amination reactions. tum.deresearchgate.net These pathways typically utilize a combination of oxidases, dehydrogenases, and transaminases. rsc.orgnih.gov

A key future challenge will be to discover or engineer enzymes that can act on furan-3-carboxylic acid derivatives. This will require extensive enzyme screening and characterization efforts. For instance, identifying an oxidase or dehydrogenase that can convert a precursor like 5-formylfuran-3-carboxylic acid to an aldehyde is a critical step. Subsequently, a transaminase capable of converting the aldehyde to the desired aminomethyl group must be found. The substrate specificity of known transaminases will need to be tested against furan aldehydes with a carboxylic acid group at the 3-position.

Mechanistic studies will be vital to overcome challenges such as low enzyme activity or unwanted side reactions. researchgate.net For example, understanding the binding orientation of the substrate in the enzyme's active site can inform protein engineering strategies to improve performance. The enzymatic carboxylation of 2-furoic acid to produce FDCA highlights how complex and novel enzymatic transformations can be harnessed for furan chemistry. Elucidating the mechanisms of such enzymes could open new synthetic pathways. Investigating the interplay within a multi-enzyme cascade, including cofactor regeneration and potential substrate/product inhibition, will be essential for designing a robust and economically viable biocatalytic process. tum.deresearchgate.net

Table 3: Key Enzyme Classes for Furan Functionalization

Development of High-Throughput Synthetic Methodologies

Exploring the vast chemical space to identify optimal synthetic routes for this compound can be accelerated significantly by adopting high-throughput and automated technologies. Traditional organic synthesis is often a manual, low-throughput process, which can slow down discovery and optimization. Automated synthesis platforms, which use robotics to perform reactions, purifications, and analyses, offer a path to rapidly screen numerous catalysts, solvents, and reaction conditions.

For the synthesis of a novel compound like this compound, high-throughput screening could be applied to several key challenges. For instance, in developing a chemical synthesis, hundreds of different metal catalysts and ligand combinations could be rapidly tested for a specific transformation, such as the amination of a furan precursor. Similarly, in biocatalysis, libraries of enzymes (e.g., transaminases) could be screened in parallel to identify candidates with activity towards a specific furan aldehyde substrate.

The integration of data-driven algorithms and machine learning with these automated platforms represents the next frontier. By systematically collecting data from hundreds of experiments, predictive models can be built to identify patterns and suggest new experimental conditions that are most likely to succeed. This "closed-loop" or "self-driving" laboratory approach, where an algorithm designs, a robot executes, and the results inform the next cycle, can dramatically reduce the time and resources required to develop a robust and optimized synthetic process. Applying these methodologies will be crucial for unlocking the potential of less-explored furan derivatives like this compound in an efficient and resource-conscious manner.

Q & A

Basic Synthesis and Structural Characterization

Q: What are the optimal synthetic routes for 5-(Aminomethyl)furan-3-carboxylic acid, and how can its purity be validated? A:

  • Synthesis : Common methods involve functionalizing the furan ring via aminomethylation. For example, reacting hydroxymethylfurfural derivatives with ammonia or amine precursors under mild conditions (60–80°C, 2–4 hours) using acid catalysts like HCl .
  • Validation : Purity is confirmed via HPLC (>95%) and structural integrity via ¹H/¹³C NMR (e.g., characteristic peaks: furan ring protons at δ 6.5–7.5 ppm, carboxylic acid proton at δ 12–13 ppm) and X-ray crystallography for unambiguous stereochemical assignment .

Advanced Reactivity and Functionalization

Q: How do the aminomethyl and carboxylic acid groups influence the compound’s reactivity in derivatization? A:

  • Aminomethyl Group : Facilitates nucleophilic substitution (e.g., acylation, alkylation) and hydrogen bonding, enabling conjugation with biomolecules or polymers .
  • Carboxylic Acid : Enables esterification (via Fischer-Speier) or amide bond formation, critical for prodrug design. Reaction conditions (e.g., DCC/DMAP for coupling) must avoid decarboxylation at high temperatures (>100°C) .
  • Mechanistic Insight : DFT calculations can predict reactive sites, while LC-MS monitors reaction intermediates .

Biological Activity and Target Interactions

Q: What methodologies are used to study the biological activity of this compound, particularly its enzyme inhibition potential? A:

  • Assays :
    • Kinetic Studies : Fluorescence polarization or SPR to measure binding affinity (e.g., IC₅₀ values) for targets like monoamine oxidase B .
    • Cellular Models : Immortalized neuronal lines (e.g., SH-SY5Y) treated with the compound (10–100 µM) to assess neuroprotective effects via MTT assays .
  • Data Interpretation : Dose-response curves and molecular docking (AutoDock Vina) validate interactions with enzyme active sites .

Analytical Challenges in Structural Confirmation

Q: How can researchers resolve discrepancies in NMR data for structurally similar furan derivatives? A:

  • Misidentification Risks : Compare ¹³C NMR shifts with reference compounds. For example, this compound (C3-carboxylic acid: δ ~165 ppm) vs. misidentified 5-hydroxymethyl analogs (C3-hydroxyl: δ ~60 ppm) .
  • Validation : Use 2D NMR (HSQC, HMBC) to map coupling between the aminomethyl (-CH₂NH₂) and furan ring protons .

Stability and Degradation Under Experimental Conditions

Q: What factors contribute to the compound’s instability during storage or reactions? A:

  • Degradation Pathways : Hydrolysis of the carboxylic acid group in aqueous buffers (pH <3 or >8) or photodegradation under UV light .
  • Mitigation : Store at -20°C in anhydrous DMSO or ethanol. Monitor stability via UPLC-UV at 254 nm over 24–72 hours .

Contradictory Data in Pharmacological Studies

Q: How should researchers address conflicting reports on the compound’s efficacy in neurological models? A:

  • Variables to Control :
    • Purity (>98% by LC-MS) to exclude impurities (e.g., unreacted precursors) .
    • Solvent effects (e.g., DMSO >1% may artifactually enhance membrane permeability) .
  • Meta-Analysis : Compare studies using standardized assays (e.g., OECD guidelines) and validate in ≥2 independent models (e.g., zebrafish and murine neuroinflammation assays) .

Applications in Biomass-Derived Chemical Synthesis

Q: Can this compound serve as a platform chemical for renewable materials? A:

  • Catalytic Conversion : Use Ru/C or Pd-Ni alloys to hydrogenate the furan ring into tetrahydrofuran derivatives for polymer precursors (e.g., nylon analogs) .
  • Yield Optimization : Reaction at 120°C under 50 bar H₂ achieves >80% conversion. Monitor via GC-MS for byproduct formation (e.g., decarboxylated amines) .

Safety and Handling Protocols

Q: What PPE and waste disposal practices are critical when handling this compound? A:

  • PPE : Nitrile gloves, ANSI Z87.1-approved goggles, and N95/P2 respirators to avoid inhalation of aerosols .
  • Waste Management : Neutralize acidic waste with NaHCO₃ before incineration. Avoid aqueous disposal due to potential ecotoxicity .

Computational Modeling for Mechanistic Insights

Q: How can MD simulations enhance understanding of the compound’s interaction with biological targets? A:

  • Protocols :
    • Parameterize the compound using GAFF2 force fields.
    • Run 100-ns simulations (GROMACS) to assess binding stability with, e.g., MAO-B (PDB: 2V5Z) .
  • Outputs : Root-mean-square fluctuation (RMSF) identifies flexible regions; MM-PBSA calculates binding free energy .

Comparative Analysis with Structural Analogs

Q: How does the bioactivity of this compound compare to its methyl or halogenated analogs? A:

  • Methyl Derivatives : Increased lipophilicity (logP +0.5) enhances blood-brain barrier penetration but reduces aqueous solubility .
  • Halogenated Analogs : Electron-withdrawing groups (e.g., -Cl) improve enzyme inhibition (e.g., 10-fold lower IC₅₀ for MAO-B) but may elevate toxicity (e.g., HepG2 cell viability <70% at 50 µM) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.